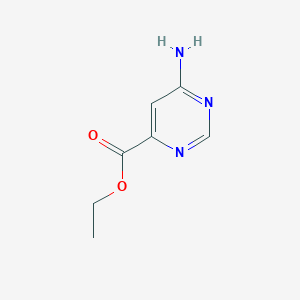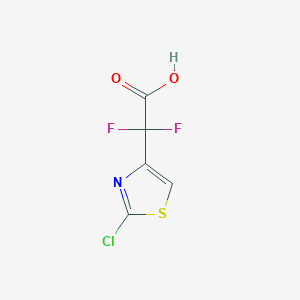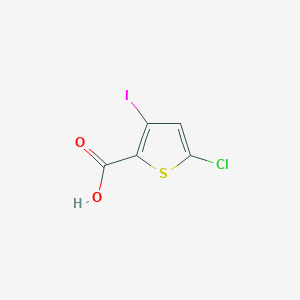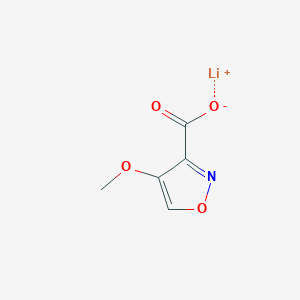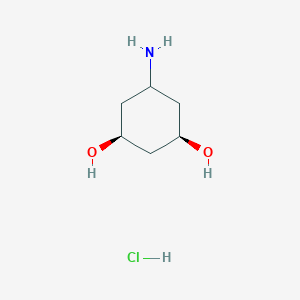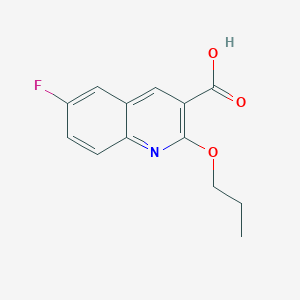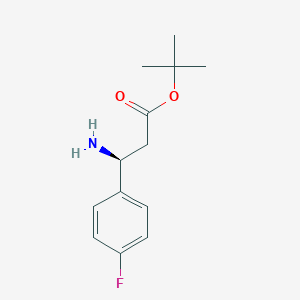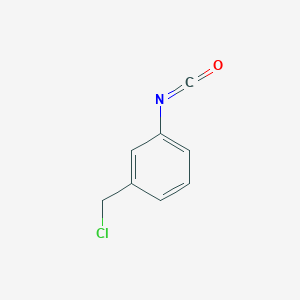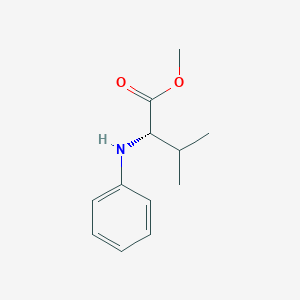
Methyl phenyl-L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phenyl-L-valinate is an organic compound that belongs to the class of amino acid esters It is derived from L-valine, an essential amino acid, and is characterized by the presence of a methyl ester group and a phenyl group attached to the valine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl phenyl-L-valinate can be synthesized through several methods. One common approach involves the esterification of L-valine with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.
Another method involves the use of protecting groups to selectively esterify the carboxyl group of L-valine. For example, the carboxyl group can be protected with a tert-butyl group, followed by esterification with methanol and subsequent deprotection to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl phenyl-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidation of this compound can yield phenylacetic acid or benzyl alcohol.
Reduction: Reduction can produce methyl phenyl-L-valinol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in compounds like nitrophenyl-L-valinate or bromophenyl-L-valinate.
Applications De Recherche Scientifique
Methyl phenyl-L-valinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme-substrate interactions and as a model compound for understanding amino acid ester behavior in biological systems.
Medicine: Research explores its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl phenyl-L-valinate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release L-valine and methanol. The released L-valine can then participate in protein synthesis and other metabolic pathways. Additionally, the phenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Methyl phenyl-L-valinate can be compared with other amino acid esters, such as methyl phenyl-L-alaninate and methyl phenyl-L-leucinate These compounds share similar structural features but differ in the side chain attached to the alpha carbon
List of Similar Compounds
- Methyl phenyl-L-alaninate
- Methyl phenyl-L-leucinate
- Methyl phenyl-L-isoleucinate
- Methyl phenyl-L-threoninate
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl (2S)-2-anilino-3-methylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(12(14)15-3)13-10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t11-/m0/s1 |
Clé InChI |
IVVVXRUYXUQIHQ-NSHDSACASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)OC)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


